3-Methoxy-4-(thien-2-yl)aniline
Description
3-Methoxy-4-(thien-2-yl)aniline is an aromatic amine derivative featuring a methoxy group (-OCH₃) at the 3-position and a thiophene ring at the 4-position of the aniline backbone. This compound is structurally significant due to its hybrid aromatic-heterocyclic framework, which confers unique electronic and steric properties. The methoxy group is electron-donating, enhancing solubility in polar solvents, while the thienyl moiety introduces π-conjugation, making it relevant in materials science and pharmaceutical applications .
For example, Salice et al. (2017) functionalized carbon nanotubes using 4-(thien-2-yl)aniline, generated via in situ diazonium salt formation with isopentyl nitrite . Similar methodologies could apply to the target compound, with additional methoxy group introduction via electrophilic substitution or protection-deprotection strategies.
Properties
CAS No. |
106981-53-7 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-methoxy-4-thiophen-2-ylaniline |
InChI |
InChI=1S/C11H11NOS/c1-13-10-7-8(12)4-5-9(10)11-3-2-6-14-11/h2-7H,12H2,1H3 |
InChI Key |
SJJHOTFWKXOUIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Steric Effects
- Thiophene vs. Selenophene: Replacing sulfur with selenium (e.g., 4-(selenophen-2-yl)aniline) increases molecular polarizability and conductivity, beneficial for organic photovoltaics (OPVs) . However, selenium’s larger atomic size may reduce solubility compared to sulfur-containing analogs.
- Methoxy Group: The electron-donating -OCH₃ group in this compound enhances solubility in polar solvents (e.g., ethanol, DMF) compared to non-methoxy analogs like 4-(thien-2-yl)aniline. This property is critical for solution-processed materials .
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